Galanin is a neuropeptide consisting of 29 amino acids, originally isolated from the porcine intestine in 1983 []. It is widely distributed throughout the central and peripheral nervous systems of mammals, including rats, and exhibits diverse physiological functions []. Galanin exerts its effects through interaction with specific G protein-coupled receptors (GPCRs) [].
In rats, galanin is primarily synthesized as a prepropeptide in the rough endoplasmic reticulum and undergoes enzymatic processing to generate the mature, biologically active peptide []. The distribution of galanin and its receptors varies significantly across different brain regions and peripheral tissues, suggesting a role in a wide array of physiological processes.
Galanin (1-29) is a neuropeptide derived from the galanin precursor protein, consisting of 29 amino acids. It is primarily expressed in the central and peripheral nervous systems of various species, including rats and mice. This peptide serves as a non-selective agonist for galanin receptors, which are involved in numerous physiological processes such as mood regulation, cognition, and pain modulation. The compound is widely studied for its potential therapeutic applications due to its diverse biological effects.
Galanin (1-29) is synthesized from a larger precursor protein and is classified as a neuropeptide. It belongs to a family of peptides that interact with three known galanin receptor subtypes: GAL1, GAL2, and GAL3. These receptors are G-protein coupled receptors that mediate various intracellular signaling pathways upon activation by galanin. The compound is commonly sourced from biological research suppliers, including BioCat, Tocris Bioscience, and R&D Systems, where it is available for research purposes only.
The synthesis of Galanin (1-29) can be achieved through several methods, including:
Technical details include the use of specific coupling reagents to facilitate the formation of peptide bonds and the application of protective groups to prevent undesired reactions during synthesis.
The molecular structure of Galanin (1-29) is characterized by its sequence:
Chemical Name: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH2
The structure contains various functional groups that contribute to its biological activity and receptor binding affinity.
Galanin (1-29) undergoes several chemical interactions upon binding to its receptors:
Technical details regarding these reactions include the measurement of ion currents and membrane potentials in neuronal cells using electrophysiological techniques.
The mechanism of action for Galanin (1-29) involves its binding to galanin receptors located throughout the central nervous system. Upon binding:
Research indicates that Galanin (1-29) has specific roles in regulating mood, anxiety, and pain perception through these mechanisms.
Key physical and chemical properties include:
These properties are critical for researchers when preparing experiments involving Galanin (1-29).
Galanin (1-29) has numerous scientific applications:
Research involving Galanin (1-29) continues to expand our understanding of neuropeptide functions and their implications for human health.
Galanin (1-29) (rat, mouse) is a 29-amino acid neuropeptide with the primary sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr. The N-terminal region (residues 1–16) is evolutionarily conserved across mammals and is critical for receptor recognition and activation. This domain contains the core pharmacophore, with residues 1–14 demonstrating high receptor affinity (Kd ≈ 10⁻⁷ M) [3] [7]. In contrast, the C-terminal region (residues 17–29) exhibits interspecies variability and lacks direct receptor-binding activity, serving primarily as a structural stabilizer [7] [9].
Structure-activity studies reveal that truncations beyond position 16 drastically reduce receptor affinity. For example:
Table 1: Receptor Binding Affinities of Galanin Fragments
Peptide Fragment | Ki (nM) GalR1 | Ki (nM) GalR2 | Biological Activity |
---|---|---|---|
Galanin(1–29) | 0.98 | 1.48 | Full agonist |
Galanin(1–16) | 4.8 | 5.7 | Partial agonist |
Galanin(1–14) | ~100 | ~100 | Weak agonist |
Galanin(2–29) | 85 | 1.9 | Antagonist |
Galanin(3–29) | >1,000 | >1,000 | Inactive |
Galanin (1-29) undergoes C-terminal α-amidation at Thr-29, a critical post-translational modification catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This modification enhances the peptide’s stability and receptor-binding affinity by neutralizing the negative charge of the C-terminus, facilitating interactions with galanin receptors (GalR1, GalR2, GalR3) [2] [6] [10]. Non-amidated analogs exhibit significantly reduced receptor affinity and biological potency [7].
The amidated C-terminus also protects against exopeptidase degradation. Studies show that amidation reduces cleavage at the His¹⁴-Ala¹⁵ bond—a primary site of proteolytic attack in hypothalamic membranes [3]. Consequently, the amidated form maintains structural integrity longer in biological environments, extending its functional half-life.
Molecular Weight: 3164.48 Da, calculated for the amidated form (empirical formula C₁₄₁H₂₁₁N₄₃O₄₁) [2] [5] [10].
Solubility: Highly soluble in aqueous solutions (≥1 mg/mL in water) due to multiple charged residues (e.g., Asp¹⁵, Asp²⁴, Lys²⁶) and the absence of hydrophobic clustering [5] [6] [10]. The peptide remains stable in solution when stored at -20°C [2] [6].
Structural Conformation:
Galanin (1-29) exhibits differential stability in biological matrices, as demonstrated in rat hypothalamic membrane preparations:
Table 2: Stability Parameters of Galanin Fragments in Hypothalamic Membranes
Peptide | Half-life (min) | Primary Cleavage Sites | Protease Class |
---|---|---|---|
Galanin(1–29) | 100 | His¹⁴-Ala¹⁵, Leu⁴-Asn⁵ | Endopeptidases |
Galanin(1–16) | 28 | Asn⁵-Ser⁶, His¹⁴-Ala¹⁵ | Endopeptidases |
[Ala⁴]Galanin(1–16) | 55 | His¹⁴-Ala¹⁵ (other sites blocked) | Endopeptidases |
Substituting residues at cleavage sites improves stability. For example, [Ala⁴]galanin(1–16) (Leu⁴ → Ala) increases half-life to 55 minutes by preventing endopeptidase access [3]. Degradation is partially inhibited by bacitracin (50% suppression) but unaffected by EDTA, phosphoramidon, or aprotinin, indicating involvement of serine/metallo-endopeptidases [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7